4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol

Beschreibung

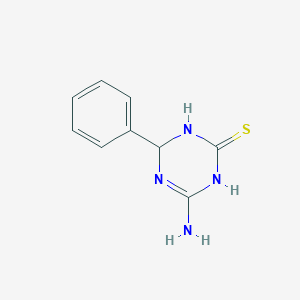

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 117411-02-6) is a heterocyclic compound with a 1,3,5-triazine core substituted by an amino group at position 4, a phenyl group at position 6, and a thiol group at position 2. Its molecular formula is C₉H₁₀N₄S, with a molecular weight of 206.27 g/mol . The compound exhibits a planar dihydrotriazine ring, confirmed by X-ray crystallography studies in related analogs, which adopt the 5,6-dihydro tautomer .

Eigenschaften

IUPAC Name |

4-amino-2-phenyl-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5,7H,(H4,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCPIPXWOPQHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2NC(=S)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol can be achieved through several methods. One common synthetic route involves the reaction of 4-aminobenzonitrile with thiourea under acidic conditions, followed by cyclization to form the triazine ring . Industrial production methods often utilize microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .

Analyse Chemischer Reaktionen

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound has shown potential as an antifungal and antibacterial agent.

Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity . The triazine ring structure allows for interactions with nucleic acids, potentially affecting gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key analogs differ in the substituent at position 6 of the triazine ring. The following table summarizes their molecular features:

Key Observations :

- Electronic Effects : Nitro (in 4-nitrophenyl) and chloro (in 3-chlorophenyl) groups alter electron density, influencing reactivity and binding affinity .

- Hydrophobicity : Naphthyl and phenyl derivatives exhibit higher hydrophobicity than furan or indole analogs, impacting membrane permeability .

- Solubility : Furan-containing analogs may show improved aqueous solubility due to oxygen’s polarity .

Stability Considerations :

- Aromatic substituents (e.g., phenyl, naphthyl) enhance thermal stability compared to heterocyclic substituents (e.g., furan) .

- Ethanol solvation is reversible upon heating but may lead to irreversible desolvation in some cases .

Antithyroidal Activity

Triazine-thiol derivatives with aryl groups (e.g., phenyl, indolyl) exhibit antithyroidal activity by inhibiting thyroid peroxidase. For example:

- 1-Aryl-2-amino/hydrazino-4-phenyl-...-6-thiones show activity comparable to methimazole .

- Indole-substituted analogs (e.g., 4-Amino-6-(1H-indol-4-yl)-...) may enhance binding to iodine-rich sites due to π-π interactions .

Antidiabetic Potential

While the target compound lacks direct evidence, its dimethylamino analog (N²,N²-dimethyl-6-phenyl-...-diamine) demonstrated α-glucosidase inhibition in antidiabetic studies . The thiol group in the target compound could modulate enzyme interactions differently.

Medicinal Chemistry

- Indole derivatives are explored for anticancer applications due to their structural similarity to tryptophan metabolites .

Biologische Aktivität

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound characterized by its unique triazine ring structure. With a molecular formula of C10H10N4S and a molecular weight of 206.27 g/mol, this compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a phenyl group attached to the triazine core, with a thiol functional group at the second position of the ring. Its IUPAC name is 4-amino-2-phenyl-2,5-dihydro-1H-1,3,5-triazine-6-thione. The structural characteristics contribute to its biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazine compounds can possess antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as antifungal activity against strains such as Candida albicans and Aspergillus niger . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential for development in antimicrobial therapies.

Anticancer Potential

The compound has been investigated for its anticancer properties. Certain derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, compounds structurally related to 4-amino-6-phenyl-1,6-dihydro-1,3,5-triazine have been noted for their ability to induce apoptosis in cancer cells by interfering with critical signaling pathways .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, influencing various biological effects including anti-inflammatory responses and modulation of cell cycle progression .

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study demonstrated that derivatives with similar structural motifs showed significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 32–42 μg/mL .

- Anticancer Research : In vitro studies indicated that derivatives exhibited IC50 values in low micromolar ranges against several cancer cell lines. One notable derivative was shown to arrest the cell cycle at the G2/M phase .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, the following table summarizes relevant structural analogs and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-6-(dimethylamino)phenyl-triazine | Structure | Enhanced solubility; potential antimicrobial |

| 2-Amino-4-(phenylthio)-6-(trifluoromethyl)-triazine | Structure | Distinct electronic properties; moderate anticancer |

| 4-Amino-N-[4-(benzyloxy)phenyl]butanamide | Structure | Similar functional groups; explored in proteomics |

Q & A

Q. What are the standard synthetic routes for 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol?

The compound is typically synthesized via nucleophilic substitution reactions. A validated method involves reacting 2-chloro-6-phenyl-1,3,5-triazine with sodium sulfide nonahydrate in dimethylformamide (DMF) under reflux, followed by purification via column chromatography . For reproducibility, ensure stoichiometric control and inert gas purging to prevent oxidation of the thiol group.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR spectroscopy to identify thiol (-SH) and amino (-NH₂) functional groups (peaks ~2550 cm⁻¹ and ~3350 cm⁻¹, respectively) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Use in vitro assays targeting specific enzymes or receptors (e.g., kinase inhibition). Design dose-response experiments with positive/negative controls. For cytotoxicity, employ MTT assays on cell lines like HEK-293 or HeLa. Ensure triplicate runs and statistical validation (p < 0.05) to minimize false positives .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound under solvent-free conditions?

Microwave-assisted synthesis reduces reaction time and improves yield. For example, irradiate a mixture of cyanoguanidine, benzaldehyde derivatives, and thiourea at 120°C for 15–20 minutes. Monitor progress via TLC and optimize microwave power to prevent decomposition .

Q. How can mechanistic studies elucidate the compound’s reactivity in substitution reactions?

Use density functional theory (DFT) to model transition states and electron density maps. Pair computational data with experimental kinetic studies (e.g., varying temperature/pH to determine activation energy). For example, track thiolate ion formation via UV-Vis spectroscopy at 280 nm .

Q. What computational tools are recommended for predicting ligand-receptor interactions involving this compound?

Employ molecular docking software (AutoDock Vina, Schrödinger Suite) with crystal structures of target receptors (e.g., adenosine A₂A receptor PDB: 4UHR). Validate predictions using binding affinity assays (SPR or ITC) and compare ΔG values with computational results .

Q. How should researchers address contradictory data in biological activity studies?

Apply factorial design of experiments (DoE) to isolate variables (e.g., solvent polarity, incubation time). For instance, a 2³ factorial design can test interactions between pH (6–8), temperature (25–37°C), and concentration (10–50 μM). Use ANOVA to identify statistically significant factors .

Q. What methodologies ensure stability of the thiol group during long-term storage?

Store the compound under nitrogen at −20°C in amber vials. Add stabilizing agents like EDTA (1 mM) to chelate metal ions. Periodically test purity via HPLC (C18 column, acetonitrile/water gradient) and track oxidation byproducts (e.g., disulfide formation) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Synthesize analogs with modified substituents (e.g., electron-withdrawing groups at the phenyl ring) and assay against target proteins. Use QSAR models to correlate logP, polar surface area, and IC₅₀ values. Prioritize analogs with >50% inhibition at 10 μM .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) or use solvent-free mechanochemical grinding. Recover catalysts (e.g., CuI) via filtration and reuse in subsequent batches. Calculate E-factors to quantify waste reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.